1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine
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Overview
Description
1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine is a compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
The synthesis of 1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one as a key starting material.
Reaction Conditions: The process involves a one-step procedure to produce a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole.
Separation and Purification: The mixture is then separated based on boiling point and pressure analysis.
Functionalization: Further functionalization can be achieved through lithiation and bromination reactions to introduce various functional groups.
Chemical Reactions Analysis
1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine undergoes several types of chemical reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, which are essential for modifying its chemical structure.
Substitution Reactions: It can undergo substitution reactions, particularly involving the trifluoromethyl group.
Common Reagents and Conditions: Reagents such as N-bromosuccinimide (NBS) for bromination and various lithiating agents for lithiation are commonly used.
Major Products: The major products formed from these reactions include brominated and lithiated derivatives, which can be further functionalized.
Scientific Research Applications
1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine has diverse applications in scientific research:
Medicinal Chemistry: The trifluoromethyl group enhances the pharmacokinetic properties of drug molecules, making this compound a valuable intermediate in drug development.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and materials science for its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine involves:
Comparison with Similar Compounds
1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine can be compared with other trifluoromethyl-containing compounds:
Properties
IUPAC Name |
1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N3/c1-5(12)4-14-6(2)3-7(13-14)8(9,10)11/h3,5H,4,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFMAMDNAXJWKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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